N-(3,4-difluorophenyl)-2-[[5-(3,4-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
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Overview
Description
N-(3,4-difluorophenyl)-2-[[5-(3,4-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a difluorophenyl group, a thiadiazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2-[[5-(3,4-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a difluorobenzene derivative reacts with a nucleophile.
Coupling Reactions: The final step involves coupling the thiadiazole intermediate with the difluorophenyl derivative using a suitable coupling reagent, such as EDCI or DCC, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-2-[[5-(3,4-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiadiazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the thiadiazole ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce reduced thiadiazole derivatives.
Scientific Research Applications
N-(3,4-difluorophenyl)-2-[[5-(3,4-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-[[5-(3,4-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to disease processes or cellular functions.
Comparison with Similar Compounds
N-(3,4-difluorophenyl)-2-[[5-(3,4-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide can be compared with other similar compounds, such as:
N-(3,4-Difluorophenyl)3-boronobenzamide: This compound shares the difluorophenyl group but differs in its overall structure and chemical properties.
3-(3,4-Difluorophenyl)propionic acid: Another compound with a difluorophenyl group, used in different applications and with distinct chemical reactivity.
Properties
CAS No. |
5374-32-3 |
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Molecular Formula |
C18H16F2N4OS2 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-2-[[5-(3,4-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H16F2N4OS2/c1-10-3-4-12(7-11(10)2)22-17-23-24-18(27-17)26-9-16(25)21-13-5-6-14(19)15(20)8-13/h3-8H,9H2,1-2H3,(H,21,25)(H,22,23) |
InChI Key |
VFBLBHSLPLHKCH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC2=NN=C(S2)SCC(=O)NC3=CC(=C(C=C3)F)F)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NN=C(S2)SCC(=O)NC3=CC(=C(C=C3)F)F)C |
Origin of Product |
United States |
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